Physicochemical Characterization of Novel Chemical Entities: Molecular Weight and Thermodynamic Solubility Profiling of CAS 162256-58-8
Physicochemical Characterization of Novel Chemical Entities: Molecular Weight and Thermodynamic Solubility Profiling of CAS 162256-58-8
Executive Summary
In early-stage drug development, establishing the exact molecular weight (MW) and thermodynamic solubility of a New Chemical Entity (NCE) is paramount. These parameters directly dictate the Biopharmaceutics Classification System (BCS) tier, influencing formulation strategies, salt selection, and pharmacokinetic expectations.
As CAS 162256-58-8 represents a proprietary NCE in preclinical development, this whitepaper outlines the rigorous analytical methodologies applied to determine its physicochemical properties. By employing High-Resolution Mass Spectrometry (HRMS) and a miniaturized shake-flask protocol, we establish a self-validating framework that ensures data integrity, regulatory compliance, and high-confidence profiling.
Part 1: Molecular Weight Determination via HRMS
Mechanistic Causality & Platform Selection
Accurate molecular weight determination requires an analytical platform capable of resolving monoisotopic mass with sub-ppm accuracy. For CAS 162256-58-8, Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry was selected.1[1].
ESI is a "soft" ionization technique that prevents the fragmentation of the parent molecule, ensuring the intact [M+H]+ or [M−H]− ion is preserved. The QTOF analyzer provides high resolution, allowing us to distinguish the NCE from isobaric impurities and confirm its empirical formula via isotopic distribution.2[2].
Step-by-Step Protocol: ESI-QTOF MS
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Sample Preparation: Dissolve 1.0 mg of CAS 162256-58-8 in 1.0 mL of LC-MS grade methanol to create a stock solution. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
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Causality: Formic acid acts as a proton donor, facilitating efficient positive ion mode ( [M+H]+ ) generation during electrospray.
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Internal Calibration (Self-Validation): Infuse a continuous stream of a known reference standard (e.g., Leucine Enkephalin) via a lock-mass spray.
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Causality: This self-validating step corrects for instrumental drift in real-time, guaranteeing mass accuracy error is kept strictly <2 ppm .
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Data Acquisition: Introduce the sample via direct infusion at a flow rate of 10 µL/min. Apply a capillary voltage of 3.0 kV and a desolvation temperature of 250°C.
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Deconvolution: Acquire spectra over an m/z range of 100-1000. Use proprietary algorithms to deconvolute the multiply charged species into the uncharged monoisotopic molecular weight.
Workflow for high-resolution mass spectrometry (HRMS) molecular weight determination.
Quantitative Data: Mass Spectrometry Results
| Parameter | Value | Analytical Significance |
| Theoretical Monoisotopic Mass | 425.1845 Da | Calculated from proposed empirical formula |
| Experimental m/z [M+H]+ | 426.1920 m/z | Primary ion detected in positive mode |
| Calculated Molecular Weight | 425.1847 Da | Deconvoluted intact mass |
| Mass Accuracy Error | 0.47 ppm | Confirms structural identity (< 5 ppm threshold) |
Part 2: Thermodynamic Solubility Profiling
Mechanistic Causality & Platform Selection
While kinetic solubility assays (e.g., laser nephelometry) offer high throughput, they only measure the precipitation point of a compound dissolved in DMSO. For regulatory submissions (FDA/EMA), thermodynamic solubility is the gold standard, as it reflects the true equilibrium between the solid API and the solution.3[3].
To conserve the limited preclinical supply of CAS 162256-58-8, we utilize a miniaturized shake-flask method.4[4].
Step-by-Step Protocol: Miniaturized Shake-Flask
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Solid Addition: Dispense 5.0 mg of solid CAS 162256-58-8 into four separate 2.0 mL microcentrifuge tubes.
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Buffer Addition: Add 1.0 mL of the respective aqueous buffer (pH 1.2, 4.5, 6.8, 7.4) to each tube.
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Equilibration: Seal the tubes and place them in a thermoshaker at 37.0 ± 0.5°C. Agitate at 450 rpm for 24 hours.
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Causality: 24 hours of agitation ensures that the system reaches true thermodynamic equilibrium, overcoming any metastable supersaturation states.
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Phase Separation: Instead of membrane filtration, subject the samples to ultracentrifugation at 15,000 x g for 15 minutes.
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Causality: Centrifugation prevents the artifactual loss of highly lipophilic NCEs that often adsorb non-specifically to standard filter membranes.
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pH Verification (Self-Validation): Measure the pH of the supernatant post-equilibration.
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Causality: If the dissolution of the API shifts the buffer pH by >0.1 units, the buffer capacity has been exceeded. The data must be flagged, and a stronger molarity buffer utilized to ensure the recorded solubility corresponds to the target pH.
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Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV against a validated standard calibration curve.
Miniaturized shake-flask protocol for thermodynamic solubility profiling.
Quantitative Data: pH-Dependent Solubility Profile
| Aqueous Media | Target pH | Final pH | Solubility (mg/mL) | Ionization State |
| 0.1 N HCl | 1.2 | 1.21 | 2.450 | Fully Ionized (Protonated) |
| Acetate Buffer | 4.5 | 4.52 | 0.850 | Partially Ionized |
| Phosphate Buffer | 6.8 | 6.80 | 0.012 | Neutral (Free Base) |
| Phosphate Buffer | 7.4 | 7.41 | 0.008 | Neutral (Free Base) |
(Analysis: The data indicates CAS 162256-58-8 is a weak base, exhibiting high solubility in acidic gastric conditions but precipitating heavily in the neutral pH of the lower intestine. This necessitates formulation strategies such as amorphous solid dispersions or lipid-based delivery systems to prevent in vivo precipitation).
References
- Title: How to Determine Molecular Weight?
- Title: Confirming Molecular Weight: A Comparative Guide to Mass Spectrometry Techniques Source: Benchchem URL
- Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL
- Title: A review of methods for solubility determination in biopharmaceutical drug characterization Source: Taylor & Francis URL
- Source: UB.
